Diethyl Malonate-13C3
Overview
Description
Strophanthidine is a cardiac glycoside derived from plants of the genus Strophanthus. It is known for its potent effects on the heart, similar to other cardiac glycosides like digitalis and ouabain. Strophanthidine has been used historically as a treatment for heart failure and as a component of arrow poisons by native African tribes .
Mechanism of Action
Target of Action
Diethyl Malonate-13C3, also known as the diethyl ester of malonic acid, primarily targets the carboxyl groups in organic compounds . It is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Mode of Action
The mode of action of this compound involves the replacement of the hydroxyl group (−OH) on both of the carboxyl groups by an ethoxy group (−OEt; −OCH2CH3). The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C(=O)−) . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property allows this compound to easily convert into its enolate ion by reaction with sodium ethoxide in ethanol .
Biochemical Pathways
This compound is involved in the malonic ester synthesis , a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .
Pharmacokinetics
It is known that the compound has a boiling point of 199 °c and a melting point of −51-−50 °c . Its density is 1.074 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of the action of this compound is the formation of a new C−C bond, joining two smaller pieces into one larger molecule . On heating with aqueous hydrochloric acid, the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its melting and boiling points suggest that it is stable at room temperature but can undergo phase changes under extreme temperatures . Additionally, its reactivity may be affected by the presence of other substances in its environment.
Biochemical Analysis
Biochemical Properties
Diethyl Malonate-13C3 plays a significant role in biochemical reactions. It is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This property allows it to participate in various biochemical reactions, particularly those involving enzymes and proteins . The nature of these interactions is largely dependent on the specific enzymes and proteins involved.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is dependent on the specific cellular context and the concentration of this compound present.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are dependent on the molecular context and the concentration of this compound.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strophanthidine can be synthesized through the cleavage of the cymarose residue from cymarin, resulting in the formation of k-strophanthidin . Another method involves the reduction of the C19 aldehyde group of cymarin or k-strophanthidin, leading to the formation of cymarol and k-strophanthidol .
Industrial Production Methods
Industrial production of strophanthidine typically involves extraction from the ripe seeds of Strophanthus kombé and the lily Convallaria . The extraction process includes several purification steps to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Strophanthidine undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions.
Reduction: Reduction of the C19 aldehyde group can form cymarol and k-strophanthidol.
Substitution: The compound can participate in substitution reactions due to its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of strophanthidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of strophanthidine include cymarol, k-strophanthidol, and various oxidized derivatives .
Scientific Research Applications
Strophanthidine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cardiac glycosides and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Historically used to treat heart failure; currently being studied for its potential anticancer properties
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Strophanthidine is similar to other cardiac glycosides such as digitalis, ouabain, and digitoxin. it is unique in its specific molecular structure and the particular plants from which it is derived . The following are some similar compounds:
Digitalis: Derived from the foxglove plant, used to treat heart conditions.
Ouabain: Found in the seeds of Strophanthus gratus, used similarly to strophanthidine.
Digitoxin: Another cardiac glycoside with a longer half-life compared to strophanthidine.
Strophanthidine’s uniqueness lies in its specific inhibition of sodium-potassium adenosine triphosphatase and its historical use as an arrow poison .
Biological Activity
Diethyl malonate-13C3 (CAS#: 53051-81-3) is a labeled derivative of diethyl malonate, a compound widely used in organic synthesis and biological research. This article explores its biological activity, focusing on its metabolic pathways, therapeutic implications, and experimental applications.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 163.15 g/mol |
Density | 1.074 g/mL at 25ºC |
Boiling Point | 199ºC |
Melting Point | -51 to -50ºC |
Solubility | Slightly soluble in ethyl acetate, sparingly soluble in chloroform |
These properties indicate that this compound is a liquid at room temperature and has low solubility in water, making it suitable for various organic reactions and biological studies.
Metabolic Pathways
This compound serves as a valuable tool in metabolic studies due to its role as a precursor in the synthesis of various biomolecules. It is particularly important in the malonic ester synthesis, where it acts as a building block for the formation of carboxylic acids and other derivatives. The compound can undergo deprotonation to form a carbanion, which can then be alkylated to produce substituted acetic acids.
Research indicates that diethyl malonate can influence metabolic pathways by acting as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid (TCA) cycle. Inhibition of SDH leads to reduced succinate oxidation and subsequent decreases in reactive oxygen species (ROS) production, which is critical during ischemia/reperfusion injury in cardiac tissues .
Therapeutic Implications
The potential therapeutic applications of this compound are significant, particularly in cardiovascular medicine. Studies have shown that prodrugs derived from malonate, such as dimethyl malonate (DMM), can protect against cardiac ischemia/reperfusion injury by inhibiting SDH activity and preventing succinate accumulation . This suggests that this compound could be utilized in developing new treatments for heart conditions.
Experimental Applications
This compound has been employed in various experimental settings:
- Synthesis of Labeled Compounds : It is commonly used for synthesizing labeled fatty acids and other biomolecules, allowing researchers to trace metabolic pathways and study biochemical processes .
- Cardioprotective Studies : In vivo studies have demonstrated that diethyl malonate derivatives can significantly reduce myocardial injury during reperfusion, enhancing survival rates in animal models .
- Toxicological Assessments : The compound has been included in assessments for environmental safety and human health due to its low toxicity profile. Regulatory bodies have classified it as low priority for further work concerning human health risks .
Case Studies
Case Study 1: Cardioprotection Mechanism
In a study investigating the cardioprotective effects of DMM, researchers administered the compound to mice before inducing ischemia. Results showed a significant reduction in myocardial infarct size and improved cardiac function post-reperfusion compared to control groups. The mechanism was attributed to the inhibition of SDH and subsequent reduction in ROS production .
Case Study 2: Metabolic Tracing
Another study utilized this compound to trace metabolic pathways involving fatty acid synthesis. The incorporation of the labeled compound into fatty acids allowed for detailed analysis of metabolic fluxes under varying physiological conditions, providing insights into lipid metabolism .
Properties
IUPAC Name |
diethyl (1,2,3-13C3)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-SVFBATFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583932 | |
Record name | Diethyl (~13~C_3_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53051-81-3 | |
Record name | Diethyl (~13~C_3_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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